2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol
2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol
Brand Name:
Vulcanchem
CAS No.:
138090-25-2
VCID:
VC21150421
InChI:
InChI=1S/C22H23NO3/c1-3-13-9-15-11-17(23(25)26)5-7-19(15)21-14(4-2)10-16-12-18(24)6-8-20(16)22(13)21/h5-8,11-14,24H,3-4,9-10H2,1-2H3
SMILES:
CCC1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C4=C(CC3CC)C=C(C=C4)O
Molecular Formula:
C22H23NO3
Molecular Weight:
349.4 g/mol
2-Nitro-5,11-diethyl-5,6,11,12-tetrahydrochrysen-8-ol
CAS No.: 138090-25-2
Cat. No.: VC21150421
Molecular Formula: C22H23NO3
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138090-25-2 |
|---|---|
| Molecular Formula | C22H23NO3 |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 5,11-diethyl-8-nitro-5,6,11,12-tetrahydrochrysen-2-ol |
| Standard InChI | InChI=1S/C22H23NO3/c1-3-13-9-15-11-17(23(25)26)5-7-19(15)21-14(4-2)10-16-12-18(24)6-8-20(16)22(13)21/h5-8,11-14,24H,3-4,9-10H2,1-2H3 |
| Standard InChI Key | FLNNJDAUTHCVAU-UHFFFAOYSA-N |
| SMILES | CCC1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C4=C(CC3CC)C=C(C=C4)O |
| Canonical SMILES | CCC1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C4=C(CC3CC)C=C(C=C4)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator